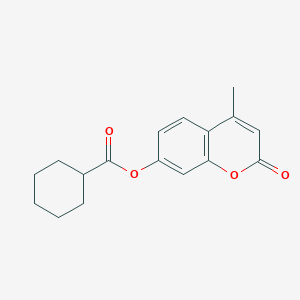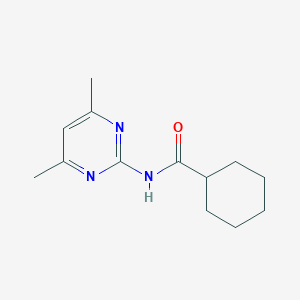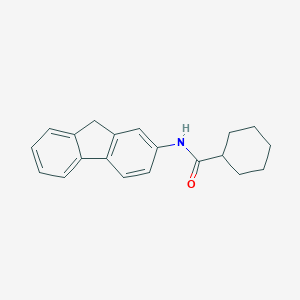![molecular formula C17H20S3 B289758 2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole](/img/structure/B289758.png)
2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-3-methyl-5-(4-methylphenyl)-7lambda~4~-[1,2]dithiolo[5,1-e][1,2]dithiole, commonly known as Terthiophene, is a heterocyclic organic compound that has been widely studied for its potential applications in materials science, organic electronics, and biomedical research. Terthiophene is a member of the thiophene family of compounds, which are characterized by their unique aromatic ring structure and high electron density. In
Mécanisme D'action
The exact mechanism of action of Terthiophene is not well understood. However, it is believed to act as a donor-acceptor molecule, with the thiophene rings serving as electron donors and the sulfur atoms serving as electron acceptors. This unique electronic structure allows Terthiophene to participate in a variety of redox reactions and to exhibit a range of interesting physical and chemical properties.
Biochemical and Physiological Effects
While Terthiophene has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential as an anti-inflammatory agent. One study found that Terthiophene was able to inhibit the production of pro-inflammatory cytokines in mouse macrophages, suggesting that it may have potential as a therapeutic agent for inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantages of using Terthiophene in lab experiments are its high solubility in organic solvents, its excellent thermal stability, and its ability to participate in a variety of redox reactions. However, its high cost and limited availability may make it less practical for use in large-scale experiments.
Orientations Futures
There are many potential future directions for research on Terthiophene. One promising area of study is its use in organic solar cells, where its unique electronic properties may allow for the development of more efficient and cost-effective solar cells. Additionally, Terthiophene may have potential as a therapeutic agent for inflammatory diseases or as a component in drug delivery systems. Further research is needed to fully explore the potential applications of this fascinating compound.
Méthodes De Synthèse
Terthiophene can be synthesized by a variety of methods, including electrochemical polymerization, chemical oxidation, and Grignard reactions. One popular method involves the reaction of 2,5-dibromo-3,4-dimethylthiophene with 4-methylphenylmagnesium bromide, followed by treatment with tert-butyl lithium and sulfur.
Applications De Recherche Scientifique
Terthiophene has been extensively studied for its potential applications in materials science and organic electronics. It exhibits excellent electrical conductivity, high thermal stability, and good solubility in a variety of organic solvents. These properties make it an attractive candidate for use in organic solar cells, field-effect transistors, and light-emitting diodes.
Propriétés
Formule moléculaire |
C17H20S3 |
|---|---|
Poids moléculaire |
320.5 g/mol |
Nom IUPAC |
3-tert-butyl-4-methyl-7-(4-methylphenyl)-1λ4,2,8-trithiabicyclo[3.3.0]octa-1(5),3,6-triene |
InChI |
InChI=1S/C17H20S3/c1-11-6-8-13(9-7-11)14-10-15-12(2)16(17(3,4)5)19-20(15)18-14/h6-10H,1-5H3 |
Clé InChI |
KGYUAIBSTBCZTJ-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C)C(C)(C)C |
SMILES canonique |
CC1=CC=C(C=C1)C2=CC3=S(S2)SC(=C3C)C(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Methyl-4-(1-{3-methyl-4-[(3-methylbenzoyl)oxy]phenyl}-3-oxo-1,3-dihydro-2-benzofuran-1-yl)phenyl 3-methylbenzoate](/img/structure/B289675.png)
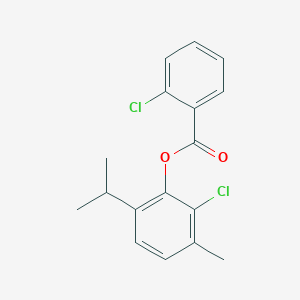
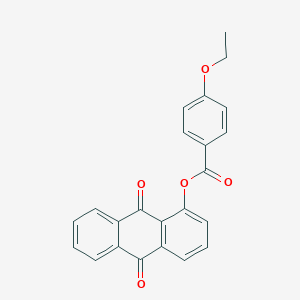
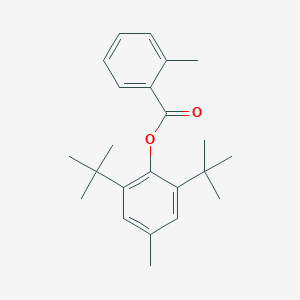
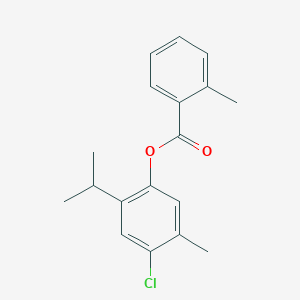
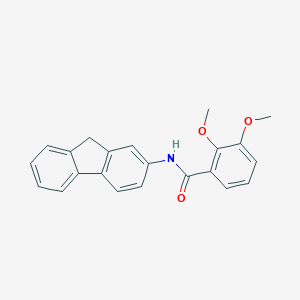
![10-[(3-Methylbenzoyl)oxy]decyl 3-methylbenzoate](/img/structure/B289682.png)

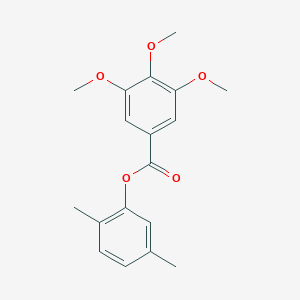

![2-[[(E)-(2-methylindol-3-ylidene)methyl]amino]benzoic acid](/img/structure/B289698.png)
